
(E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene is an organic compound characterized by the presence of two 2,4-dimethyl-6-nitrophenyl groups connected by a diazene (N=N) linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene typically involves the following steps:
Nitration: The starting material, 2,4-dimethylphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 6-position.
Diazotization: The nitrated product is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with another molecule of 2,4-dimethyl-6-nitrophenyl to form the desired diazene compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Potassium permanganate, acetone as solvent.
Substitution: Bromine or chlorine, acetic acid as solvent.
Major Products:
Reduction: Bis(2,4-dimethyl-6-aminophenyl)diazene.
Oxidation: Bis(2,4-dimethyl-6-nitrosophenyl)diazene.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
(E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique optical and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene involves its interaction with molecular targets through its diazene linkage and nitro groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.
類似化合物との比較
- (E)-Bis(2,4-dimethylphenyl)diazene
- (E)-Bis(2,4-dimethyl-6-chlorophenyl)diazene
- (E)-Bis(2,4-dimethyl-6-aminophenyl)diazene
Comparison:
Structural Differences: The presence of nitro groups in (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene distinguishes it from other similar compounds, which may have different substituents such as chlorine or amino groups.
Reactivity: The nitro groups enhance the compound’s reactivity, making it more susceptible to reduction and oxidation reactions compared to its analogs.
Applications: The unique structural features of this compound make it suitable for specific applications in materials science and medicinal chemistry, where its analogs may not be as effective.
特性
CAS番号 |
811848-77-8 |
|---|---|
分子式 |
C16H16N4O4 |
分子量 |
328.32 g/mol |
IUPAC名 |
bis(2,4-dimethyl-6-nitrophenyl)diazene |
InChI |
InChI=1S/C16H16N4O4/c1-9-5-11(3)15(13(7-9)19(21)22)17-18-16-12(4)6-10(2)8-14(16)20(23)24/h5-8H,1-4H3 |
InChIキー |
SLRAGGABEWYGLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N=NC2=C(C=C(C=C2[N+](=O)[O-])C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12534251.png)

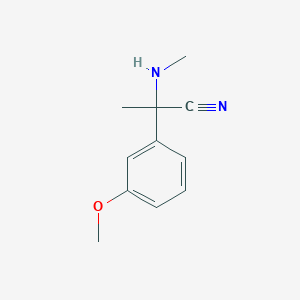

![4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde](/img/structure/B12534289.png)
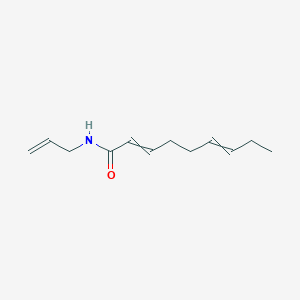
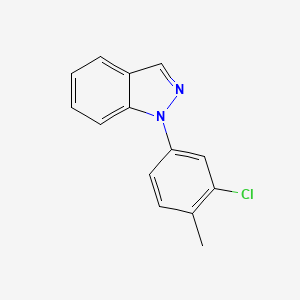
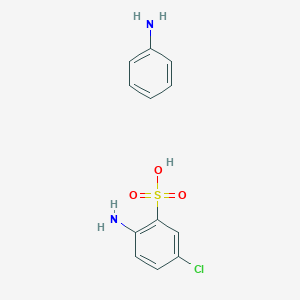
![Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-](/img/structure/B12534315.png)
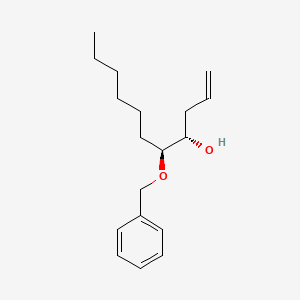
![4,8-Methano-1H-cycloocta[B]pyrrole](/img/structure/B12534318.png)
![Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12534320.png)
![4-[3-(Dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B12534336.png)

